molecular formula C11H17ClN2O2S B1372826 1-Tosylpiperazine hydrochloride CAS No. 856843-84-0

1-Tosylpiperazine hydrochloride

Cat. No. B1372826
CAS RN: 856843-84-0
M. Wt: 276.78 g/mol
InChI Key: IMLDHDNEYHSNDL-UHFFFAOYSA-N
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Description

1-Tosylpiperazine hydrochloride is a chemical compound with the formula C11H17CLN2O2S. It has a molecular weight of 276.79 .


Synthesis Analysis

Piperazine derivatives, such as 1-Tosylpiperazine hydrochloride, can be synthesized through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Tosylpiperazine hydrochloride is represented by the formula C11H17ClN2O2S .

Scientific Research Applications

Synthesis of Bioactive Molecules

1-Tosylpiperazine hydrochloride: is a valuable intermediate in the synthesis of various bioactive molecules. It’s often used in the preparation of piperazine derivatives that exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. The versatility of 1-Tosylpiperazine hydrochloride in forming bioactive compounds makes it a significant component in medicinal chemistry.

Pharmaceutical Drug Development

In pharmaceuticals, 1-Tosylpiperazine hydrochloride plays a crucial role in the development of piperazine-containing drugs . The piperazine moiety is frequently found in FDA-approved drugs due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its ease of handling in synthetic chemistry. It serves as a basic and hydrophilic group to optimize the pharmacokinetic properties or as a scaffold to arrange pharmacophoric groups for interaction with target macromolecules.

Safety and Hazards

The safety data sheet for 1-Tosylpiperazine hydrochloride indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLDHDNEYHSNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675460
Record name 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856843-84-0
Record name 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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